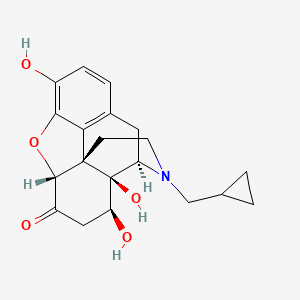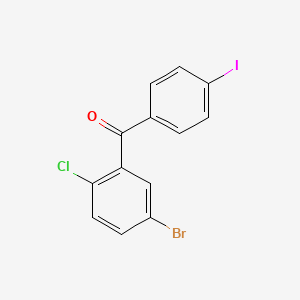
Ganirelix Acetate Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is designed with specific modifications to enhance its stability and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.
Deprotection Steps: Removing protecting groups such as Fmoc or Boc under specific conditions (e.g., piperidine for Fmoc).
Cleavage from Resin: Using TFA (trifluoroacetic acid) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers for large-scale SPPS. Purification is achieved through techniques like HPLC (high-performance liquid chromatography), and the final product is characterized using mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions may occur at the side chains of amino acids, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield modified peptides with altered disulfide bridges.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific receptors.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the peptide’s sequence and modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH: Similar peptides with slight variations in amino acid sequence or modifications.
Other Synthetic Peptides: Peptides designed for similar applications but with different sequences or protecting groups.
Uniqueness
The uniqueness of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” lies in its specific sequence and modifications, which confer unique properties such as increased stability, specificity, and functionality compared to other peptides.
Eigenschaften
Molekularformel |
C52H61ClN6O9 |
|---|---|
Molekulargewicht |
949.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C52H61ClN6O9/c1-32(60)55-41(28-35-14-19-37-12-8-9-13-38(37)25-35)46(61)56-42(26-33-15-20-39(53)21-16-33)47(62)57-43(29-36-11-10-24-54-30-36)48(63)59-45(31-67-51(2,3)4)49(64)58-44(50(65)66)27-34-17-22-40(23-18-34)68-52(5,6)7/h8-25,30,41-45H,26-29,31H2,1-7H3,(H,55,60)(H,56,61)(H,57,62)(H,58,64)(H,59,63)(H,65,66)/t41-,42-,43-,44+,45+/m1/s1 |
InChI-Schlüssel |
LUTDNNDFWVRWKW-BYYXTYQOSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](COC(C)(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(COC(C)(C)C)C(=O)NC(CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


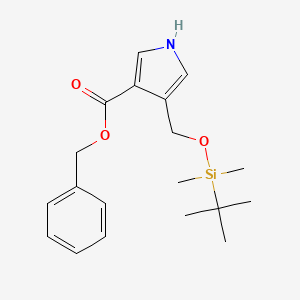
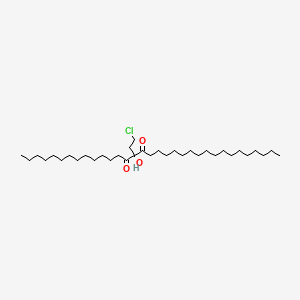
![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
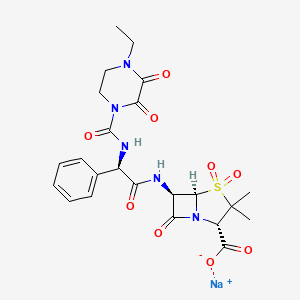

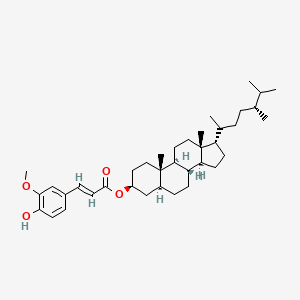
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)

![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
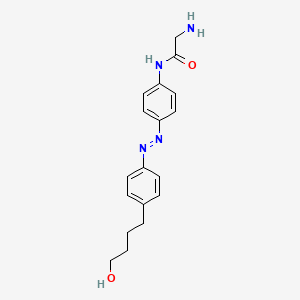
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

